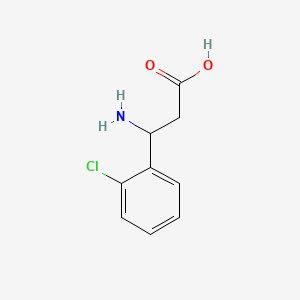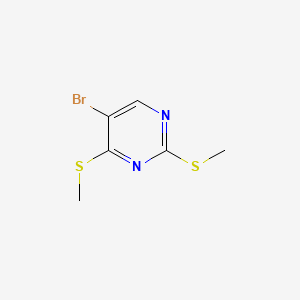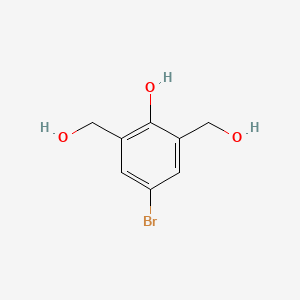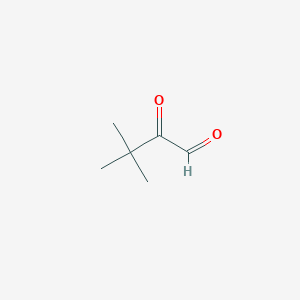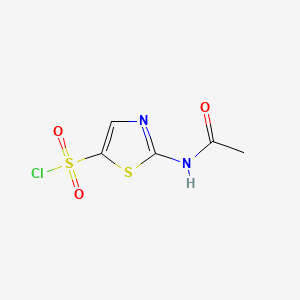
His-Ser
Overview
Description
His-Ser is a dipeptide consisting of the amino acids histidine and serine . It has a molecular formula of C9H14N4O4 .
Synthesis Analysis
Ser-His dipeptide can be synthesized from non-activated amino acids using chemical vapor deposition and TiO2 nanoparticles as a catalyst . This process produces short homopeptides of serine and histidine, as well as Ser-His and His-Ser hetero-dipeptides .
Molecular Structure Analysis
The molecular structure of His-Ser involves the combination of the structures of the amino acids histidine and serine . The molecular mass is approximately 242.232 Da .
Chemical Reactions Analysis
Ser-His dipeptide has been shown to promote the hydrolysis of peptide bonds in hexaglycine . This contributes to the debate on the effectiveness of this dipeptide as an organocatalyst .
Scientific Research Applications
Hydrogen Bonding Studies
The compound His-Ser plays a significant role in the study of hydrogen bonds. The hydrogen bond is a type of dipole-dipole interaction between an electronegative atom and a hydrogen atom bonded to another electronegative atom. This interaction plays a crucial role in the structure of proteins and nucleic acids .
Bioactive Peptides in Cosmetics
His-Ser is a type of bioactive peptide that has gained significant attention in the cosmetic industry due to its potential in enhancing skin health and beauty. These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for cosmetic formulations .
Catalytic Triads in Non-Aqueous Solvents
His-Ser is part of the catalytic triad serine-histidine-aspartate (SER-HIS-ASP) which has been studied in non-aqueous solvents. The major difference between protic and aprotic solvents in effecting transition-state stabilization has been analyzed .
Synthesis of Substituted Imidazoles
The imidazole ring in His-Ser is a key component in the synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Preparation of Imidazol-4-ones
The imidazole ring in His-Ser can be used in the preparation of imidazol-4-ones, an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Superionic Functions in Inorganic 2D Materials
Although not directly related to His-Ser, the study of hydrogen ions (H+) is relevant to the study of this compound. Inorganic 2D materials have provided a forefront for scientists to explore superionic functions .
Mechanism of Action
Target of Action
His-Ser, also known as H-HIS-SER-OH or (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanoic acid, is a short peptide with hydrolysis cleavage activity . It is an endogenous metabolite, meaning it is naturally produced within the body . The primary targets of His-Ser are proteins and peptides, where it acts as a protease, an enzyme that performs proteolysis .
Mode of Action
His-Ser interacts with its targets by breaking the peptide bonds that join amino acids together in proteins . This process is facilitated by the catalytic triad, a set of three coordinated amino acids found in the active site of some enzymes . The catalytic triad commonly consists of a serine (Ser), histidine (His), and an acidic residue, often aspartate (Asp) or glutamate (Glu) . In the case of His-Ser, the triad is likely to be Ser-His-His .
Biochemical Pathways
The action of His-Ser affects the protein metabolism pathway. Proteins, after serving their purpose, need to be degraded and recycled. His-Ser, acting as a protease, plays a vital role in this process by cleaving peptide bonds in proteins . This leads to the breakdown of proteins into smaller peptides or individual amino acids, which can then be reused by the body for the synthesis of new proteins .
Pharmacokinetics
The pharmacokinetics of His-Ser, like other peptides, is influenced by its susceptibility to proteolytic degradation by peptidases . This leads to a short half-life and rapid elimination from the body . .
Result of Action
The primary result of His-Ser’s action is the breakdown of proteins into smaller peptides or individual amino acids . This process is crucial for various biological functions, including protein digestion, cell signaling, inflammation, and protein processing .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMQYPTDYSENE-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
His-Ser | |
CAS RN |
21438-60-8 | |
| Record name | Histidylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
